molecular formula C16H16O3 B8115512 Benzoic acid;(E)-3-phenylprop-2-en-1-ol

Benzoic acid;(E)-3-phenylprop-2-en-1-ol

Cat. No.: B8115512
M. Wt: 256.30 g/mol
InChI Key: FOLPNXRNDSOAKM-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic Acid
Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid with a benzene ring bonded to a carboxyl group. It is naturally found in plants, such as berries, and is industrially synthesized for use as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its derivatives, including aspirin and salicylic acid, are critical in medicinal chemistry for anti-inflammatory and antithrombotic applications . Benzoic acid’s solubility in organic phases, driven by its hydrophobic benzene ring and polar carboxyl group, makes it highly extractable in liquid membrane systems, with over 98% extraction efficiency in under 5 minutes .

(E)-3-Phenylprop-2-en-1-ol (E)-3-Phenylprop-2-en-1-ol (C₆H₅CH₂CH=CHOH), also known as cinnamyl alcohol, is an allylic alcohol with a propenol chain attached to a benzene ring. It is a key intermediate in the synthesis of fragrances, flavors, and pharmaceuticals. While less studied in the provided evidence, its structural analogs, such as cinnamic acid and cinnamaldehyde, are known for roles in plant defense mechanisms and microbial interactions . The (E)-isomer’s conjugated double bond enhances stability and influences reactivity in organic synthesis.

Properties

IUPAC Name

benzoic acid;(E)-3-phenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O.C7H6O2/c10-8-4-7-9-5-2-1-3-6-9;8-7(9)6-4-2-1-3-5-6/h1-7,10H,8H2;1-5H,(H,8,9)/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLPNXRNDSOAKM-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and widely used due to the availability and low cost of toluene.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol.

    Substitution: Meta-substituted benzoic acid derivatives.

Comparison with Similar Compounds

Extraction and Physicochemical Properties

Benzoic acid exhibits superior extraction kinetics compared to acetic acid (CH₃COOH) and phenol (C₆H₅OH) in emulsion liquid membrane systems due to its higher distribution coefficient (m = 0.85 vs. 0.15 for acetic acid) . This stems from its balanced hydrophobicity (from the benzene ring) and polarity (from the carboxyl group), allowing rapid dissolution in membrane phases. However, its effective diffusivity (1.2 × 10⁻⁹ m²/s) is higher than acetic acid (0.8 × 10⁻⁹ m²/s) but lower than phenol (0.5 × 10⁻⁹ m²/s) .

Table 1: Comparative Extraction and Diffusivity Data

Compound Extraction Rate (5 min) Distribution Coefficient (m) Effective Diffusivity (m²/s)
Benzoic acid >98% 0.85 1.2 × 10⁻⁹
Acetic acid <50% 0.15 0.8 × 10⁻⁹
Phenol >98% 0.80 0.5 × 10⁻⁹

(E)-3-Phenylprop-2-en-1-ol vs. Allylic Alcohols and Cinnamate Derivatives

Structural and Functional Comparisons

(E)-3-Phenylprop-2-en-1-ol’s allylic alcohol group distinguishes it from:

  • Cinnamic acid (C₆H₅CH=CHCOOH) : A carboxylic acid derivative with antimicrobial and plant defense roles .
  • Cinnamaldehyde (C₆H₅CH=CHCHO) : An aldehyde used in flavoring, with higher volatility and reactivity.
  • 4-Methoxy-cinnamic acid : Inhibits bacterial type III secretion systems (T3SS), unlike benzoic acid, which downregulates hrpS in Erwinia amylovora .

Table 2: Functional Group Influence on Bioactivity

Compound Functional Group Key Bioactivity
(E)-3-Phenylprop-2-en-1-ol Allylic alcohol Fragrance intermediate, antimicrobial
Cinnamic acid Carboxylic acid T3SS inhibition, antifungal
4-Methoxy-cinnamic acid Methoxy-carboxylic acid Represses hrpL in E. amylovora

Metabolic Pathways

Benzoic acid and cinnamate derivatives share biosynthetic routes. For example, 4-methoxy-cinnamic acid is an intermediate in the conversion of cinnamic acid to benzoic acid in Vanilla planifolia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.